molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4

D-[1,3-13C2]Ribose

Cat. No. B583941
CAS RN: 478511-79-4
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-VNDXAVFTSA-N
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Description

Synthesis Analysis

Efficient biosynthesis of D-ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation . This strategy is critical as it affects the cell concentration, the productivity of D-ribose, and especially the formation of by-products .


Molecular Structure Analysis

D-ribose is a monosaccharide with five carbons, thus called a pentose sugar . Its molecular formula is represented as C5H10O5 . The structural formula of ribose can be represented in two forms: Linear and cyclic .


Chemical Reactions Analysis

D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is involved in the production of adenosine triphosphate, the energy-carrying molecule generated by cellular respiration and by the pentose phosphate pathway .


Physical And Chemical Properties Analysis

D-ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products .

Scientific Research Applications

Congestive Heart Failure (CHF) Management

D-Ribose has potential clinical applications in managing congestive heart failure (CHF). It’s an essential component of the respiratory system and its supplementation may have beneficial effects . CHF continues to be the leading cause of disease-associated death, and D-Ribose could play a role in managing this condition .

Diabetes Management

D-Ribose also shows promise in the management of diabetes and its complications . It’s a part of the skeletal system and its supplementation could potentially help manage various complications of diabetes .

Rehabilitation Following Myocardial Ischemia-Reperfusion

D-Ribose could be used for rehabilitation following myocardial ischemia-reperfusion . This is a condition where the heart muscle is damaged or dies because of reduced blood flow. D-Ribose could potentially help in the recovery process .

Cardiovascular Disease Treatment

D-Ribose has shown promise in pre-clinical and subsequent clinical investigations by regenerating myocardial ATP levels and improving diastolic dysfunction following myocardial ischemia . This could potentially help in the treatment of cardiovascular diseases .

Systolic Dysfunction Treatment

D-Ribose could potentially help in the treatment of systolic dysfunction . This is a condition where the heart can’t pump with enough force to push a sufficient amount of blood into the circulation .

Diastolic Dysfunction Treatment

D-Ribose could potentially help in the treatment of diastolic dysfunction . This is a condition where the heart can’t fill with enough blood during the diastolic phase .

Chiral Recognition

D-Ribose can be used for chiral recognition . In a study, β-cyclodextrin(β-CD)-coated Ag NPs aggregate after adding D-ribose, so that D-/L-ribose can be identified using visual colorimetry and/or surface-enhanced Raman spectroscopy (SERS) .

Mechanism of Action

Target of Action

D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .

Mode of Action

D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .

Biochemical Pathways

D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .

Pharmacokinetics

D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .

Result of Action

The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .

Action Environment

The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .

properties

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1,3-13C2]Ribose

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